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Available Pharmacokinetic Data

The table below summarizes the key findings from the search results regarding centanafadine use in special

populations.

Special
Population

Reported Finding Source & Context

Renal
Impairment

"No clinically relevant changes in PKs were observed in

individuals with ... severe renal impairment." [1]

Mentioned in a 2025

Thorough QT/QTc study.

Hepatic
Impairment

"No clinically relevant changes in PKs were observed in

individuals with moderate hepatic ... impairment." [1]

Mentioned in a 2025

Thorough QT/QTc study.

Experimental Protocol for PK Assessment

For researchers designing studies to investigate drug dosing in special populations, the following

methodology from a typical thorough QT (TQT) trial provides a reference for rigorous assessment [1].

Study Design: A single-site, double-blind, randomized, placebo- and active-controlled (moxifloxacin),

3-period crossover TQT trial.
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Participants: Healthy male and female adults (aged 18-65 years) were enrolled. Key exclusion

criteria were a history of clinically significant cardiovascular disease, unexplained syncope, family
history of long QT syndrome, or abnormal ECG findings at screening [1].

Treatments: A supratherapeutic dose (800 mg total daily dose) of centanafadine sustained-release
(SR) was administered. This high dose is used to assess the maximum potential effect on cardiac

repolarization.
ECG & PK Assessments: Continuous digital 12-lead ECG monitoring was initiated before dosing

and continued for at least 16 hours post-dose. ECG measurements were taken at multiple time points
and correlated with drug concentration levels in the blood (pharmacokinetics) for a concentration-QTc

(C-QTc) analysis [1].
Endpoint Analysis: The primary endpoint was the placebo-corrected change from baseline in the

QTc interval (ΔΔQTc). The analysis established there was no clinically meaningful effect of
centanafadine on cardiac repolarization [1].

Decision Workflow for Study Design

The diagram below outlines a logical pathway for determining a study strategy for centanafadine in special

populations based on current evidence.
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Available Evidence:
No dose adjustment needed

for moderate hepatic
or severe renal impairment

Is the population outside
studied parameters?

Proceed with standard
dosing in clinical studies

 No

Design dedicated
PK study

 Yes

Key Steps for New Study:
- Use supratherapeutic dose

- Conduct in specific population
- Intensive ECG & PK sampling

- C-QTc analysis

Click to download full resolution via product page

Frequently Asked Questions for Researchers

Have formal pharmacokinetic studies been conducted in renally or hepatically impaired populations?

While the search results do not detail standalone PK studies for these populations, the data suggesting no

clinically relevant PK changes likely came from specific cohort analyses within the larger clinical trial

program [1]. Full study results are not yet published.

What is the elimination pathway of centanafadine, and why does it matter for renal dosing?

Centanafadine is primarily eliminated via metabolism, with the metabolite EB-10601 being the major

product [1]. This is a crucial finding because a drug that is extensively metabolized, rather than renally

excreted unchanged, is less likely to require a dose adjustment in patients with renal impairment.
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What are the general principles for dose adjustment in renal failure? For drugs that do require

adjustment, the process involves [2]:

Accurate GFR Estimation: Using equations like CKD-EPI to estimate glomerular filtration rate
(GFR).

CKD Staging: Classifying the degree of renal impairment (Stages 1-5).
Dosing Adjustment: Reducing the dose, lengthening the dosing interval, or both, based on the

drug's clearance and therapeutic index.

How to Proceed with Research

Consult Official Sources: For the most definitive and up-to-date information, monitor the official

clinical trial registries, such as the one maintained by the developer, Otsuka [3].
Monitor New Publications: The phase 3 pediatric trial results [4] and future long-term safety studies

may contain more detailed analyses of special populations. Keep abreast of new publications.
Adhere to General Guidelines: In the absence of drug-specific guidelines, follow general FDA and

EMA regulations for pharmacokinetic studies in patients with impaired renal function [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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